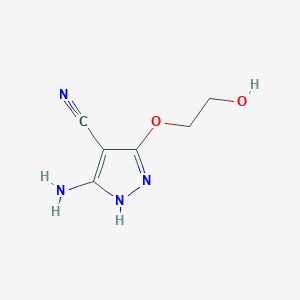5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
CAS No.: 117889-76-6
Cat. No.: VC4545616
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117889-76-6 |
|---|---|
| Molecular Formula | C6H8N4O2 |
| Molecular Weight | 168.156 |
| IUPAC Name | 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C6H8N4O2/c7-3-4-5(8)9-10-6(4)12-2-1-11/h11H,1-2H2,(H3,8,9,10) |
| Standard InChI Key | OFVVLLBVZJIOST-UHFFFAOYSA-N |
| SMILES | C(COC1=NNC(=C1C#N)N)O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₆H₈N₄O₂, reflects a pyrazole ring substituted at positions 3, 4, and 5 (Figure 1) . Key features include:
-
Amino group (-NH₂) at position 5, enhancing hydrogen-bonding capacity.
-
Hydroxyethoxy group (-OCH₂CH₂OH) at position 3, introducing hydrophilicity and steric bulk.
-
Nitrile group (-CN) at position 4, contributing to electron-withdrawing effects and reactivity in cycloaddition reactions .
The SMILES notation (C(COC1=NNC(=C1C#N)N)O) and InChIKey (OFVVLLBVZJIOST-UHFFFAOYSA-N) provide unambiguous identifiers for database searches and computational modeling .
Physicochemical Characteristics
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, offer insights into its gas-phase behavior (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted collision cross-section (CCS) values for 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile adducts .
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.07201 | 135.1 |
| [M+Na]⁺ | 191.05395 | 143.6 |
| [M+NH₄]⁺ | 186.09855 | 137.5 |
| [M-H]⁻ | 167.05745 | 126.7 |
Synthetic Methodologies
Condensation-Based Routes
A common strategy for pyrazole synthesis involves the condensation of hydrazines with β-ketonitriles or cyanoacetates. For example:
-
Hydrazine and Ethyl (Ethoxymethylene) Cyanoacetate: Reacting hydrazine derivatives with ethyl (ethoxymethylene) cyanoacetate under reflux yields 5-aminopyrazole-4-carbonitriles . Adapting this method, the hydroxyethoxy group could be introduced via alkoxylation of intermediate pyrazoles.
-
Mechanochemical Synthesis: Green approaches using Fe₃O₄@SiO₂@Tannic acid nanoparticles enable one-pot, solvent-free synthesis of analogous 5-amino-pyrazole-4-carbonitriles at room temperature . This method achieves yields >90% within 90–150 minutes, emphasizing efficiency and environmental sustainability .
Functionalization Strategies
Post-synthetic modifications, such as:
-
Azo Coupling: Diazotization of aryl amines followed by coupling with pyrazole intermediates generates azo-linked derivatives with enhanced optical properties .
-
Cyclocondensation: Reacting 5-aminopyrazoles with carbonyl compounds (e.g., aldehydes) in acidic media forms fused heterocycles like pyrazolo[3,4-d]pyrimidines, expanding pharmacological potential .
Physicochemical and Spectroscopic Analysis
Spectral Signatures
-
FT-IR: Bands at ~2,190 cm⁻¹ (C≡N stretch), 3,433 cm⁻¹ (N-H stretch), and 3,051 cm⁻¹ (O-H stretch) confirm functional groups .
-
NMR: ¹H NMR (DMSO-d₆) exhibits resonances for hydroxyethoxy protons (δ 3.5–4.0 ppm), aromatic protons (δ 6.8–8.3 ppm), and amino groups (δ 5.5–6.5 ppm) .
Solubility and Stability
Recent Advances and Future Directions
Catalytic Innovations
Recent studies emphasize nanocatalysts (e.g., Fe₃O₄@SiO₂@Tannic acid) for sustainable synthesis, reducing reaction times and improving yields . These systems enable six reuse cycles without significant activity loss, aligning with green chemistry principles .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume